molecular formula C13H13N5O3 B2993348 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034280-64-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2993348
CAS No.: 2034280-64-1
M. Wt: 287.279
InChI Key: HIJDHUFVIDQDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocyclic structure. This core is attached to a 2,5-dimethylfuran-3-carboxamide moiety via a methylene (-CH2-) linker.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds . These reactions can occur through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Future Directions

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics , leading to changes in the function of these targets.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.

Properties

IUPAC Name

2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-7-5-9(8(2)21-7)12(19)15-6-10-16-17-11-13(20)14-3-4-18(10)11/h3-5H,6H2,1-2H3,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDHUFVIDQDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.